molecular formula C10H15N3O5 B1266461 1beta-D-Arabinofuranosyl-5-methylcytosine CAS No. 6829-31-8

1beta-D-Arabinofuranosyl-5-methylcytosine

Cat. No. B1266461
CAS RN: 6829-31-8
M. Wt: 257.24 g/mol
InChI Key: ZAYHVCMSTBRABG-JAGXHNFQSA-N
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Description

1beta-D-Arabinofuranosyl-5-methylcytosine (1-beta-A-MeC) is a modified form of the naturally occurring DNA base cytosine that has been investigated for its potential use in various scientific research applications. It is an important compound for the study of epigenetics and gene regulation, and it has been used to modify the expression of genes in various organisms.

Scientific Research Applications

Synthesis and Antimetabolite Potential 1β-D-Arabinofuranosyl-5-methylcytosine has been explored in synthetic studies related to potential antimetabolites. Mizuno et al. (1968) reported the synthesis of this compound, highlighting its relevance in the development of antimetabolites, which can interfere with metabolic processes in cells (Mizuno, Ueda, Ikeda, & Miura, 1968).

DNA Methylation and Gene Regulation The compound plays a role in the study of DNA methylation, a critical epigenetic modification. For instance, Ortega-Galisteo et al. (2008) investigated Arabidopsis proteins DML2 and DML3, which are involved in DNA methylation and influence the distribution of methylation marks, such as those formed by 1β-D-Arabinofuranosyl-5-methylcytosine (Ortega-Galisteo, Morales-Ruiz, Ariza, & Roldán-Arjona, 2008).

Antiviral Research The antiviral properties of 1β-D-Arabinofuranosyl-5-methylcytosine derivatives have been studied. Chiou and Cheng (1985) explored the interaction of Epstein-Barr virus DNA polymerase with the triphosphates of this compound, suggesting its potential in antiviral selectivity (Chiou & Cheng, 1985).

Gene Imprinting and Development Research by Gehring et al. (2006) on the DEMETER DNA glycosylase revealed its role in gene imprinting and embryonic development, associated with the demethylation of 5-methylcytosine, a derivative of 1β-D-Arabinofuranosyl-5-methylcytosine (Gehring, Huh, Hsieh, Penterman, Choi, Harada, Goldberg, & Fischer, 2006).

DNA Glycosylase Activity The function of Arabidopsis thaliana DNA glycosylases, such as DEMETER and DML3, in recognizing and processing 5-methylcytosine, has been a focus of research. Brooks et al. (2014) provided insights into how these enzymes interact with 5-methylcytosine, which is related to the effects of 1β-D-Arabinofuranosyl-5-methylcytosine in DNA (Brooks, Fischer, Huh, & Eichman, 2014).

Epigenetic and Developmental Functions DNA methylation, where 1β-D-Arabinofuranosyl-5-methylcytosine is a key player, is crucial for embryogenesis and seed viability, as shown in studies like those by Xiao et al. (2006), emphasizing its importance in the regulation of plant development and gene expression (Xiao, Custard, Brown, Lemmon, Harada, Goldberg, & Fischer, 2006).

properties

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6-,7+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYHVCMSTBRABG-JAGXHNFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016978
Record name 1-beta-D-Arabinofuranosyl-5-methylcytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1beta-D-Arabinofuranosyl-5-methylcytosine

CAS RN

6829-31-8
Record name 5-Methyl ara-C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-beta-D-Arabinofuranosyl-5-methylcytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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